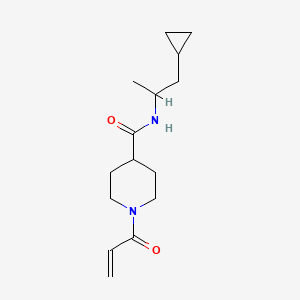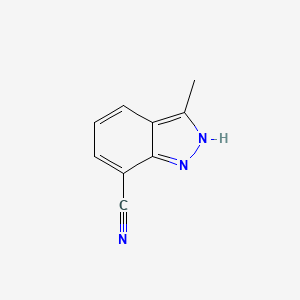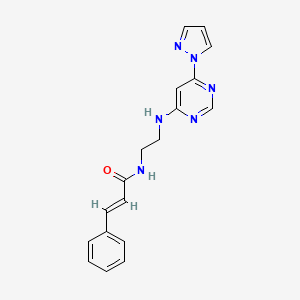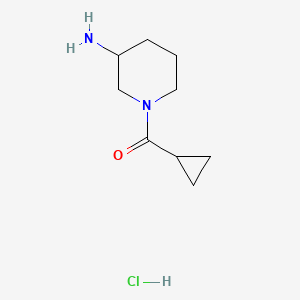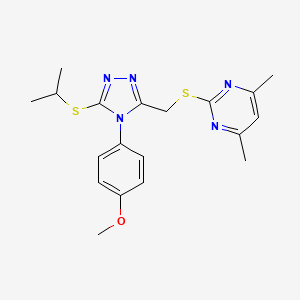
5-Bromo-2-(thiolan-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that contains a bromine atom at the 5-position of the pyrimidine ring and a thiolan-3-yloxy group at the 2-position
Applications De Recherche Scientifique
5-Bromo-2-(thiolan-3-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and antineoplastic agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of fluorescently labeled nucleosides, which are valuable tools in molecular biology.
Mécanisme D'action
Target of Action
Bromopyrimidines, such as “5-Bromo-2-(thiolan-3-yloxy)pyrimidine”, are often used in research due to their antiviral and antineoplastic properties . They are known to interact with the DNA of replicating cells, acting as a structural analogue of thymidine .
Biochemical Pathways
Bromopyrimidines are known to affect dna synthesis and replication, which can have downstream effects on cell division and growth .
Result of Action
Bromopyrimidines can cause cell death by interfering with dna replication and transcription .
Méthodes De Préparation
The synthesis of 5-Bromo-2-(thiolan-3-yloxy)pyrimidine can be achieved through several methods. One common approach involves the bromination of pyrimidine derivatives using sodium monobromoisocyanurate (SMBI) as a brominating agent . Another method involves the reaction of 2-bromomalonaldehyde with amidine compounds in a one-step process . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale industrial production.
Analyse Des Réactions Chimiques
5-Bromo-2-(thiolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiolan-3-yloxy group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(thiolan-3-yloxy)pyrimidine can be compared with other halogenated pyrimidine derivatives, such as 5-bromo-2’-deoxyuridine and 5-iodo-2’-deoxyuridine. These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. For example, 5-bromo-2’-deoxyuridine is primarily used as an antiviral agent, while 5-iodo-2’-deoxyuridine is used in diagnostic oncology .
Similar compounds include:
- 5-Bromo-2’-deoxyuridine
- 5-Iodo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated pyrimidine derivatives in scientific research and industry.
Propriétés
IUPAC Name |
5-bromo-2-(thiolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIHWXZIJOLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)
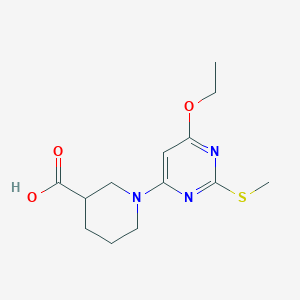
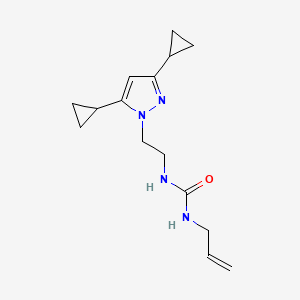

![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)
![1-Cyclopropyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2557658.png)
![1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2557659.png)
